molecular formula C10H10F3NO4S B14494684 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate CAS No. 63924-37-8

2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate

Cat. No.: B14494684
CAS No.: 63924-37-8
M. Wt: 297.25 g/mol
InChI Key: FKSWDGJDUUNHAP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C9H9F3O3S. It is known for its unique properties due to the presence of trifluoroethyl and sulfonyl groups, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The trifluoroethyl group enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, further facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl p-toluenesulfonate
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • (2,2,2-Trifluoroethyl)benzene

Uniqueness

2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both trifluoroethyl and sulfonyl groups, which impart distinct reactivity and stability. This combination makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .

Properties

CAS No.

63924-37-8

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C10H10F3NO4S/c1-7-2-4-8(5-3-7)19(16,17)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

FKSWDGJDUUNHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(F)(F)F

Origin of Product

United States

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